1-Phenyl-3-(pyridin-3-yl)propan-2-one
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Overview
Description
1-Phenyl-3-(pyridin-3-yl)propan-2-one is an organic compound with the molecular formula C14H13NO. It is a colorless liquid with a characteristic pyridine odor. This compound is used in various organic synthesis reactions and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenyl-3-(pyridin-3-yl)propan-2-one can be synthesized through several methods. One common method involves the reaction of 3-pyridinecarboxaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an ethanol solvent at room temperature, followed by purification through distillation and crystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with additional steps for solvent recovery and waste management.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-3-(pyridin-3-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Phenyl-3-(pyridin-3-yl)propan-2-one has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(pyridin-3-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways . The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Acetonylpyridine: Similar structure but with different functional groups.
3-Phenyl-1-(pyridin-2-yl)propan-1-one: Another structural isomer with different properties.
3-(Pyridin-2-yl)propan-1-ol: A related compound with an alcohol functional group.
Uniqueness
1-Phenyl-3-(pyridin-3-yl)propan-2-one is unique due to its specific combination of phenyl and pyridine rings, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-phenyl-3-pyridin-3-ylpropan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c16-14(9-12-5-2-1-3-6-12)10-13-7-4-8-15-11-13/h1-8,11H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOARNLGXQCFTFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)CC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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